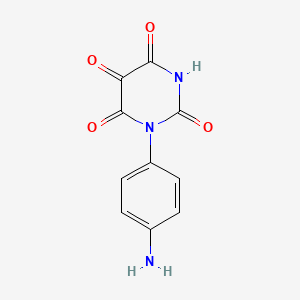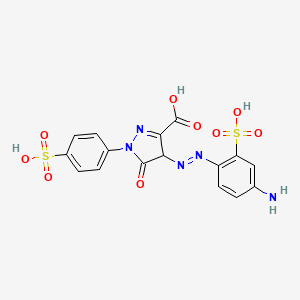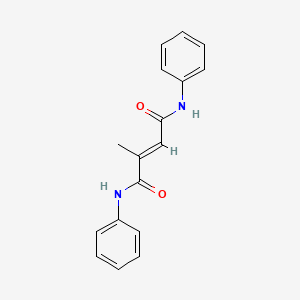
Mesaconanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesaconanilide is an organic compound with the chemical formula C10H11NO. It is a derivative of aniline and is known for its applications in various chemical processes and research fields. The compound is characterized by its aromatic ring structure, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mesaconanilide can be synthesized through several methods. One common approach involves the reaction of mesaconic acid with aniline under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Mesaconanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The aromatic ring of this compound allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
Mesaconanilide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of mesaconanilide involves its interaction with specific molecular targets and pathways. The aromatic ring structure allows it to participate in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Mesaconanilide can be compared with other similar compounds, such as:
Aniline: Both compounds share the aromatic amine structure, but this compound has additional functional groups that enhance its reactivity.
Acetanilide: Similar in structure, but this compound has a mesaconic acid moiety, making it more versatile in chemical reactions.
Benzanilide: Another related compound, but this compound’s unique structure provides different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
6317-74-4 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(E)-2-methyl-N,N'-diphenylbut-2-enediamide |
InChI |
InChI=1S/C17H16N2O2/c1-13(17(21)19-15-10-6-3-7-11-15)12-16(20)18-14-8-4-2-5-9-14/h2-12H,1H3,(H,18,20)(H,19,21)/b13-12+ |
Clé InChI |
NEPXZCHAXZPTTC-OUKQBFOZSA-N |
SMILES isomérique |
C/C(=C\C(=O)NC1=CC=CC=C1)/C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC(=CC(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


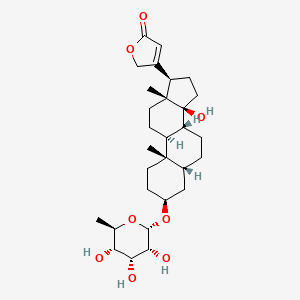
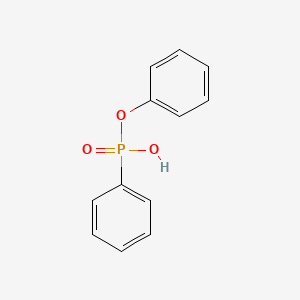
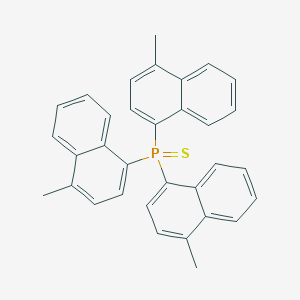
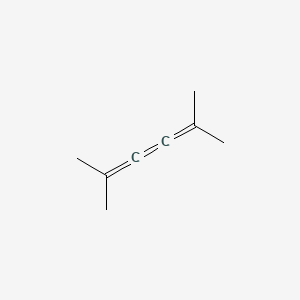


![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
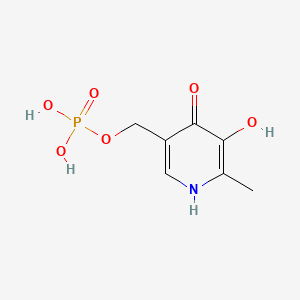
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

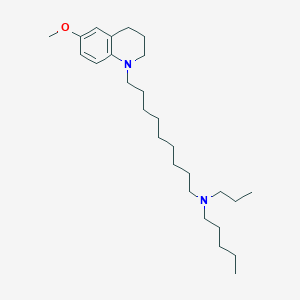
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
